molecular formula C11H9NO3S B12562719 Thiophene, 2-(4-methoxyphenyl)-5-nitro- CAS No. 200358-03-8

Thiophene, 2-(4-methoxyphenyl)-5-nitro-

Cat. No.: B12562719
CAS No.: 200358-03-8
M. Wt: 235.26 g/mol
InChI Key: YHSZDFFJFQKQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 2-(4-methoxyphenyl)-5-nitro- is a heterocyclic compound that features a thiophene ring substituted with a 4-methoxyphenyl group at the 2-position and a nitro group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2-(4-methoxyphenyl)-5-nitro-, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(4-methoxyphenyl)-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while electrophilic substitution can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Thiophene, 2-(4-methoxyphenyl)-5-nitro- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 2-(4-methoxyphenyl)-5-nitro- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2-(4-methoxyphenyl)-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    Thiophene, 2-(4-methoxyphenyl)-5-amino-: The amino group can significantly alter the compound’s properties compared to the nitro derivative.

    Thiophene, 2-(4-methoxyphenyl)-5-chloro-:

Uniqueness

Thiophene, 2-(4-methoxyphenyl)-5-nitro- is unique due to the presence of both the 4-methoxyphenyl and nitro groups, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making this compound versatile for different applications .

Properties

CAS No.

200358-03-8

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-nitrothiophene

InChI

InChI=1S/C11H9NO3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3

InChI Key

YHSZDFFJFQKQRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.